molecular formula C20H21FN4O3 B2550647 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034452-68-9

1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2550647
CAS No.: 2034452-68-9
M. Wt: 384.411
InChI Key: UOZJRRYYBRFHLD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibition

The compound has been explored as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in tumor stasis in Met-dependent human gastric carcinoma models. This is indicative of its potential in cancer therapy, specifically targeting Met kinase pathways (Schroeder et al., 2009).

Imaging Applications

Another scientific application involves the synthesis of derivatives for imaging dopamine D4 receptors, indicating its utility in neurological research and potential diagnostic applications. Through electrophilic fluorination, compounds have been synthesized for this purpose, showcasing the versatility of the chemical structure in contributing to advances in imaging technologies (Eskola et al., 2002).

Orexin Receptor Antagonism

Research on compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one includes the study of Orexin-1 receptor mechanisms on compulsive food consumption. This suggests its potential role in the development of treatments for binge eating and other eating disorders with a compulsive component, highlighting its relevance in neuropsychopharmacology (Piccoli et al., 2012).

Chemosensor Development

The compound's structure has been utilized in the development of a chemosensor for Al(3+) based on internal charge transfer, demonstrating its application in analytical chemistry for the selective detection of specific ions (Maity & Govindaraju, 2010).

Molecular Docking and Antimicrobial Activity

Further research includes the synthesis and in vitro screening of newly synthesized derivatives for antimicrobial activity. Molecular docking studies reveal moderate to good binding energies on target proteins, indicating potential for antimicrobial drug development (Flefel et al., 2018).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZJRRYYBRFHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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